Hydroxyfasudil

Catalog No.
S530170
CAS No.
105628-72-6
M.F
C14H17N3O3S
M. Wt
307.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyfasudil

CAS Number

105628-72-6

Product Name

Hydroxyfasudil

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

InChI

InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18)

InChI Key

ZAVGJDAFCZAWSZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Hydroxy-Fasudil

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O

The exact mass of the compound Hydroxyfasudil is 307.0991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hydroxyfasudil (CAS 105628-72-6) is a highly selective, ATP-competitive inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2) with IC50 values of approximately 0.73 μM and 0.72 μM, respectively . As the primary active metabolite of the clinical vasodilator fasudil, it is utilized extensively in advanced chemoinformatics and pharmacological research. For procurement professionals and principal investigators, hydroxyfasudil represents a metabolically independent, directly active ROCK inhibitor that bypasses the need for hepatic conversion, making it an essential standard for high-precision in vitro assays, endothelial function studies, and in vivo cardiovascular models [1].

Substituting hydroxyfasudil with its parent compound, fasudil, or other generic ROCK inhibitors like Y-27632 introduces critical experimental and physiological confounds. In cell culture and isolated tissue assays, fasudil acts as a prodrug that requires hepatic aldehyde oxidase to convert into hydroxyfasudil; using fasudil directly in vitro often necessitates artificially high concentrations that compromise kinase selectivity[1]. Furthermore, while Y-27632 is a common in-class substitute, it induces significantly more severe and prolonged systemic hypotension in vivo compared to hydroxyfasudil [2]. This hemodynamic instability confounds neurovascular and ischemic stroke models, rendering generic substitution unacceptable for studies requiring precise target engagement without severe blood pressure artifacts.

Off-Target Kinase Selectivity (vs. Fasudil)

Hydroxyfasudil demonstrates vastly superior selectivity for ROCK over Protein Kinase A (PKA) compared to its parent compound. While fasudil only exhibits a 5-fold selectivity window for ROCK over PKA, hydroxyfasudil achieves an approximately 50-fold selectivity margin (PKA IC50 = 37 μM vs. ROCK1/2 IC50 ~0.72 μM) [1].

Evidence DimensionROCK vs. PKA Selectivity Window
Target Compound Data50-fold selectivity (PKA IC50 = 37 μM)
Comparator Or BaselineFasudil (5-fold selectivity)
Quantified Difference10x greater selectivity margin for hydroxyfasudil
ConditionsCell-free kinase inhibition assay

Procuring hydroxyfasudil ensures that phenotypic changes in cellular assays are strictly ROCK-mediated, eliminating the confounding off-target PKA inhibition seen with high-dose fasudil.

In Vivo Hemodynamic Stability (vs. Y-27632)

In focal cerebral ischemia models, the standard ROCK inhibitor Y-27632 causes severe systemic hypotension, leading to a 25% decrease in resting cerebral blood flow (CBF) in nonischemic brain regions. In contrast, hydroxyfasudil maintains better hemodynamic stability, causing only a 15% reduction in resting CBF with a more gradual hypotensive onset, thereby preserving baseline perfusion more effectively [1].

Evidence DimensionReduction in resting cerebral blood flow (CBF)
Target Compound Data15% decrease
Comparator Or BaselineY-27632 (25% decrease)
Quantified Difference10% absolute improvement in resting CBF preservation
ConditionsIn vivo focal ischemia model (1 hour post-single dose)

For researchers conducting stroke or neuroprotection studies, hydroxyfasudil is the preferred procurement choice to avoid the severe hypotensive artifacts associated with Y-27632.

Direct Endothelial Target Engagement (vs. Prodrug Baseline)

Because it does not require metabolic activation, hydroxyfasudil directly and potently upregulates endothelial nitric oxide synthase (eNOS) mRNA in vitro. It achieves this with an EC50 of 0.8 ± 0.3 μM, which perfectly aligns with its IC50 for ROCK inhibition [1]. Fasudil requires higher concentrations to achieve similar direct in vitro effects due to the absence of hepatic conversion enzymes in standard cell cultures.

Evidence DimensionIn vitro metabolic independence (eNOS mRNA EC50)
Target Compound DataDirectly active at 0.8 ± 0.3 μM
Comparator Or BaselineFasudil (Requires hepatic aldehyde oxidase for activation)
Quantified DifferenceEliminates the need for in vivo metabolism to achieve low-micromolar efficacy
ConditionsHuman aortic endothelial cells (HAEC) in vitro

Bypassing the need for aldehyde oxidase-mediated metabolism guarantees reproducible, concentration-dependent results in isolated cell culture workflows.

Precision In Vitro ROCK Inhibition Assays

Because hydroxyfasudil bypasses the need for hepatic aldehyde oxidase metabolism, it is the optimal choice for isolated cell culture studies (e.g., human aortic endothelial cells). It provides direct, low-micromolar ROCK inhibition without the off-target PKA interference that occurs when using artificially high concentrations of the fasudil prodrug [1].

In Vivo Ischemic Stroke and Neurovascular Modeling

Hydroxyfasudil is highly preferred over Y-27632 in acute stroke and cerebral blood flow models. Its superior hemodynamic profile prevents the severe systemic hypotension and drastic resting cerebral blood flow reductions caused by Y-27632, ensuring that neuroprotective readouts are not confounded by vascular collapse [2].

Endothelial Dysfunction and eNOS Upregulation Studies

For research focused on cardiovascular protection and nitric oxide signaling, hydroxyfasudil directly upregulates eNOS mRNA (EC50 = 0.8 μM) and increases NO production. Its high selectivity ensures that these effects are mediated strictly through the ROCK pathway, making it a reliable benchmark compound for vascular pharmacology [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

307.09906259 Da

Monoisotopic Mass

307.09906259 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EYH4AU7P63

Other CAS

105628-72-6

Wikipedia

HYDROXYFASUDIL

Dates

Last modified: 08-15-2023
1: Ray P, Wright J, Adam J, Boucharens S, Black D, Brown AR, Epemolu O, Fletcher D, Huggett M, Jones P, Laats S, Lyons A, de Man J, Morphy R, Sherborne B, Sherry L, Straten Nv, Westwood P, York M. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorg Med Chem Lett. 2011 Feb 15;21(4):1084-8. doi: 10.1016/j.bmcl.2010.12.104. Epub 2010 Dec 28. PubMed PMID: 21251828.
2: Maeda A, Yano T, Itoh Y, Kakumori M, Kubota T, Egashira N, Oishi R. Down-regulation of RhoA is involved in the cytotoxic action of lipophilic statins in HepG2 cells. Atherosclerosis. 2010 Jan;208(1):112-8. doi: 10.1016/j.atherosclerosis.2009.07.033. Epub 2009 Jul 23. PubMed PMID: 19683239.
3: Huang L, Li Q, Li H, He Z, Cheng Z, Chen J, Guo L. Inhibition of intracellular Ca2+ release by a Rho-kinase inhibitor for the treatment of ischemic damage in primary cultured rat hippocampal neurons. Eur J Pharmacol. 2009 Jan 14;602(2-3):238-44. doi: 10.1016/j.ejphar.2008.11.053. Epub 2008 Dec 3. PubMed PMID: 19070614.
4: Hinderling PH, Karara AH, Tao B, Pawula M, Wilding I, Lu M. Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract. J Clin Pharmacol. 2007 Jan;47(1):19-25. PubMed PMID: 17192498.
5: Scherer EQ, Arnold W, Wangemann P. Pharmacological reversal of endothelin-1 mediated constriction of the spiral modiolar artery: a potential new treatment for sudden sensorineural hearing loss. BMC Ear Nose Throat Disord. 2005 Nov 29;5:10. PubMed PMID: 16316469; PubMed Central PMCID: PMC1315339.
6: Sato S, Ikegaki I, Asano T, Shimokawa H. Antiischemic properties of fasudil in experimental models of vasospastic angina. Jpn J Pharmacol. 2001 Sep;87(1):34-40. PubMed PMID: 11676196.
7: Satoh S, Utsunomiya T, Tsurui K, Kobayashi T, Ikegaki I, Sasaki Y, Asano T. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage. Life Sci. 2001 Aug 10;69(12):1441-53. PubMed PMID: 11531167.
8: Satoh S, Kobayashi T, Hitomi A, Ikegaki I, Suzuki Y, Shibuya M, Yoshida J, Asano T. Inhibition of neutrophil migration by a protein kinase inhibitor for the treatment of ischemic brain infarction. Jpn J Pharmacol. 1999 May;80(1):41-8. PubMed PMID: 10446755.

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